molecular formula C27H28ClN3O2 B13550038 N-(2-((4-Chlorophenyl)amino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-(tert-pentyl)phenyl)acrylamide

N-(2-((4-Chlorophenyl)amino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-(tert-pentyl)phenyl)acrylamide

Cat. No.: B13550038
M. Wt: 462.0 g/mol
InChI Key: IJROTVSOAIYKRU-UHFFFAOYSA-N
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Description

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide: is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked through amide bond formation. Common reagents used in these reactions include carbamoyl chlorides, pyridine derivatives, and aliphatic amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or nitriles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nitriles, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    tert-Butyl carbamate: A compound with similar carbamate functional groups.

Uniqueness

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28ClN3O2

Molecular Weight

462.0 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(2-methylbutan-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C27H28ClN3O2/c1-5-24(32)31(23-15-9-20(10-16-23)27(3,4)6-2)25(19-8-7-17-29-18-19)26(33)30-22-13-11-21(28)12-14-22/h5,7-18,25H,1,6H2,2-4H3,(H,30,33)

InChI Key

IJROTVSOAIYKRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C=C

Origin of Product

United States

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